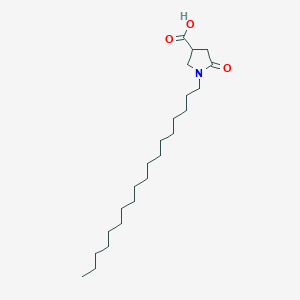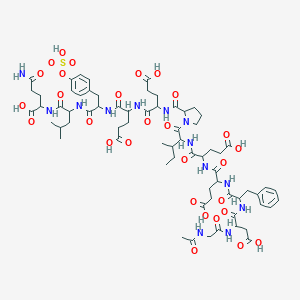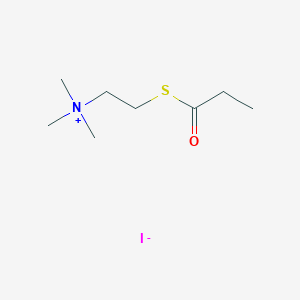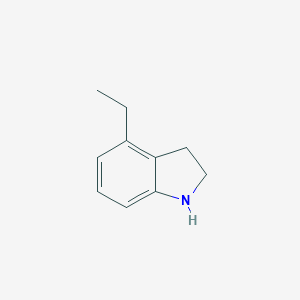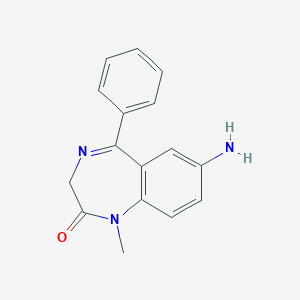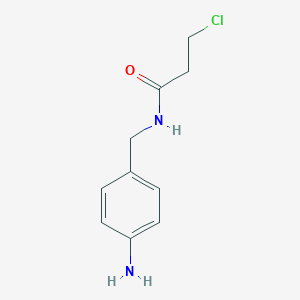
N-(4-Aminobenzyl)beta-chloropropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminobenzyl)beta-chloropropionamide, also known as ABCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ABCP is a derivative of beta-chloropropionamide and has been synthesized using various methods.
Wirkmechanismus
N-(4-Aminobenzyl)beta-chloropropionamide inhibits the activity of HDAC by binding to the enzyme's active site. HDAC inhibitors have been shown to induce cell death by promoting the acetylation of histones, which leads to changes in gene expression and cell cycle arrest. N-(4-Aminobenzyl)beta-chloropropionamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-Aminobenzyl)beta-chloropropionamide has been shown to have various biochemical and physiological effects. HDAC inhibitors, including N-(4-Aminobenzyl)beta-chloropropionamide, have been shown to induce changes in gene expression, leading to changes in cell growth and differentiation. N-(4-Aminobenzyl)beta-chloropropionamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-(4-Aminobenzyl)beta-chloropropionamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Aminobenzyl)beta-chloropropionamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, there are also limitations to using N-(4-Aminobenzyl)beta-chloropropionamide in research studies. N-(4-Aminobenzyl)beta-chloropropionamide has low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration of N-(4-Aminobenzyl)beta-chloropropionamide in research studies.
Zukünftige Richtungen
There are several future directions for the use of N-(4-Aminobenzyl)beta-chloropropionamide in scientific research. One potential application is in the development of novel cancer therapies. HDAC inhibitors, including N-(4-Aminobenzyl)beta-chloropropionamide, have shown promise in inducing cell death and inhibiting tumor growth. Another potential application is in the treatment of inflammatory diseases, as N-(4-Aminobenzyl)beta-chloropropionamide has been shown to have anti-inflammatory properties. Further research is needed to determine the optimal dosage and administration of N-(4-Aminobenzyl)beta-chloropropionamide in these potential applications.
Conclusion:
In conclusion, N-(4-Aminobenzyl)beta-chloropropionamide has potential applications in scientific research, particularly in the field of medicine. N-(4-Aminobenzyl)beta-chloropropionamide has been shown to inhibit the activity of HDAC, induce apoptosis in cancer cells, and have anti-inflammatory properties. While there are limitations to using N-(4-Aminobenzyl)beta-chloropropionamide in research studies, there are also several future directions for its use in the development of novel cancer therapies and the treatment of inflammatory diseases.
Synthesemethoden
N-(4-Aminobenzyl)beta-chloropropionamide can be synthesized using various methods, including the reaction of 4-aminobenzylamine with beta-chloropropionamide. Another method involves the reaction of 4-aminobenzylamine with chloroacetyl chloride followed by the reaction with ammonia. The synthesis of N-(4-Aminobenzyl)beta-chloropropionamide is a straightforward process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminobenzyl)beta-chloropropionamide has been used in various scientific research studies due to its potential applications in the field of medicine. N-(4-Aminobenzyl)beta-chloropropionamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer treatment by inducing cell death and inhibiting tumor growth.
Eigenschaften
CAS-Nummer |
130349-18-7 |
|---|---|
Produktname |
N-(4-Aminobenzyl)beta-chloropropionamide |
Molekularformel |
C10H13ClN2O |
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
N-[(4-aminophenyl)methyl]-3-chloropropanamide |
InChI |
InChI=1S/C10H13ClN2O/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7,12H2,(H,13,14) |
InChI-Schlüssel |
DWRMIFMQPYSJND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CCCl)N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CCCl)N |
Synonyme |
aminobeclamide N-(4-aminobenzyl)beta-chloropropionamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)

